![molecular formula C7H7N3O2S B12930774 7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide CAS No. 111730-40-6](/img/structure/B12930774.png)
7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide
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Overview
Description
7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-5-carboxamide: is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, contributes to its wide range of applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-5-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this synthesis include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane. The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions (MCRs) due to their efficiency and eco-friendliness. MCRs reduce synthetic time, labor, and cost, and minimize the use of toxic chemicals. The use of microwave irradiation and polyphosphoric acid (PPA) as a catalyst can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Chemistry: In chemistry, 7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-5-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of a wide variety of derivatives with potential biological activities .
Biology and Medicine: In biology and medicine, this compound has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent. It has been studied for its potential to inhibit enzymes such as cyclin-dependent kinases (CDKs) and to interfere with DNA replication in cancer cells .
Industry: In the industrial sector, the compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to act as a scaffold for the design of bioactive molecules makes it valuable for drug discovery and development .
Mechanism of Action
The mechanism of action of 7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-5-carboxamide involves its interaction with various molecular targets. For example, it can inhibit the activity of CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression. Additionally, the compound may interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis and cell proliferation .
Comparison with Similar Compounds
Thiazolo[3,2-a]pyridine derivatives: These compounds share a similar thiazole-pyridine fused ring structure and exhibit comparable biological activities.
Oxazolo[3,2-a]pyridine derivatives: These compounds have an oxazole ring fused to a pyridine ring and also show significant biological properties.
Uniqueness: The uniqueness of 7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-5-carboxamide lies in its specific thiazole-pyrimidine fused ring structure, which imparts distinct chemical and biological properties. This structure allows for versatile modifications and the development of a wide range of derivatives with potential therapeutic applications .
Biological Activity
7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound exhibits a range of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The structural complexity of this compound, characterized by a fused thiazole and pyrimidine ring system, contributes to its pharmacological potential.
- Molecular Formula : C7H7N3O2S
- Molecular Weight : 197.22 g/mol
- CAS Number : 111730-40-6
Property | Value |
---|---|
IUPAC Name | 7-Oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide |
InChI Key | NVNNTVUIKJMUPC-UHFFFAOYSA-N |
Canonical SMILES | C1CSC2=NC(=O)C=C(N21)C(=O)N |
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for specific derivatives were reported to be as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have also been explored. Studies indicate that derivatives of 7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G1 phase.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed in treated cancer cells.
The specific mechanisms are still under investigation, but initial findings suggest promising avenues for therapeutic development.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, this compound exhibits anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several thiazolopyrimidine derivatives, including 7-Oxo-2,3-dihydro derivatives. The results showed that these compounds had potent activity against multiple bacterial strains with favorable MIC values .
Case Study 2: Anticancer Mechanisms
Another research project focused on the anticancer effects of this compound in human cancer cell lines. The study provided evidence for its ability to induce apoptosis and inhibit cell proliferation through targeted pathways .
Properties
CAS No. |
111730-40-6 |
---|---|
Molecular Formula |
C7H7N3O2S |
Molecular Weight |
197.22 g/mol |
IUPAC Name |
7-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H7N3O2S/c8-6(12)4-3-5(11)9-7-10(4)1-2-13-7/h3H,1-2H2,(H2,8,12) |
InChI Key |
NVNNTVUIKJMUPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=O)C=C(N21)C(=O)N |
Origin of Product |
United States |
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